molecular formula C23H28ClN3O5S B1671678 Glyburide CAS No. 10238-21-8

Glyburide

Cat. No. B1671678
CAS RN: 10238-21-8
M. Wt: 494 g/mol
InChI Key: ZNNLBTZKUZBEKO-UHFFFAOYSA-N
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Description

Glyburide is an oral diabetes medicine that helps control blood sugar levels. It is used together with diet and exercise to improve blood sugar control in adults with type 2 diabetes mellitus . Glyburide is a sulfonylurea used in the treatment of non-insulin dependent diabetes mellitus .


Synthesis Analysis

Glyburide crystals, ranging from 237.6 to 4473 nm were prepared successfully by jet milling and media milling . A study describes the ability of hydroxybutenyl-β-cyclodextrin (HBenBCD) to form complexes with glyburide, with enhanced solubility and dissolution rate in vitro .


Chemical Reactions Analysis

Glyburide is primarily metabolized in the liver through cytochrome-P450 (CYP)-mediated oxidative pathways . Glyburide stimulates insulin secretion through the closure of ATP-sensitive potassium channels on beta cells, raising intracellular potassium and calcium ion concentrations .


Physical And Chemical Properties Analysis

Glyburide is a white, crystalline compound, formulated as tablets of 1.25 mg, 2.5 mg, and 5 mg strengths for oral administration . Glyburide has extremely poor aqueous solubility and resulting low bioavailability .

Scientific Research Applications

1. Treatment of Acute CNS Injury

  • Summary of Application: Glyburide, also known as Glibenclamide, has been found to have protective effects in acute CNS injury. It acts via inhibition of the Sur1-Trpm4 channel and, in some cases, via brain KATP channels .
  • Methods of Application: The drug is administered to patients suffering from acute CNS injuries such as ischemic and hemorrhagic stroke, traumatic brain injury, spinal cord injury, neonatal encephalopathy of prematurity, and metastatic brain tumor .
  • Results or Outcomes: The drug has been shown to reduce edema formation and secondary hemorrhage, inhibit necrotic cell death, exert potent anti-inflammatory effects, and promote neurogenesis—all via inhibition of Sur1 .

2. Wound Healing

  • Summary of Application: Glyburide has been found to synergize with retinoic acid to promote wound healing by anti-inflammation and RIP140 degradation .
  • Methods of Application: The drug is used in combination with retinoic acid to stimulate the degradation of a pro-inflammatory regulator, Receptor Interacting Protein 140 (RIP140), by activating Ca2+/calmodulin-dependent protein kinase II (CamKII) that triggers specific ubiquitination of RIP140 for degradation .
  • Results or Outcomes: By stimulating RIP140 degradation, glyburide enhances M2 polarization and anti-inflammation. This combination of glyburide and retinoic acid has been shown to significantly improve wound healing .

3. Treatment of Large Anterior Circulation Infarction

  • Summary of Application: Glyburide, in the form of RP-1127 (Glyburide for Injection), is hypothesized to reduce the formation of brain edema in patients after large anterior circulation infarction .
  • Methods of Application: The drug is administered to patients at high risk for the development of malignant cerebral edema .
  • Results or Outcomes: The outcomes of this application are currently being evaluated in clinical trials .

4. Treatment of Diabetes Mellitus Type 2

  • Summary of Application: Glyburide is best known for its use in the treatment of diabetes mellitus type 2, where it is used to promote the release of insulin .
  • Methods of Application: The drug works by blocking pancreatic KATP [sulfonylurea receptor 1 (Sur1)-Kir6.2] channels, which leads to the release of insulin .
  • Results or Outcomes: Regular administration of Glyburide helps in maintaining blood glucose levels in patients with type 2 diabetes .

5. Anti-Inflammatory Response

  • Summary of Application: Glyburide has been found to enhance the anti-inflammatory response and is used in treating metabolic diseases .
  • Methods of Application: Glyburide stimulates the degradation of a pro-inflammatory regulator, Receptor Interacting Protein 140 (RIP140), by activating Ca2+/calmodulin-dependent protein kinase II (CamKII) that triggers specific ubiquitination of RIP140 for degradation .
  • Results or Outcomes: By stimulating RIP140 degradation, glyburide enhances M2 polarization and anti-inflammation. This has been shown to significantly improve wound healing .

6. Malignant Edema and Stroke

  • Summary of Application: Glyburide, in the form of RP-1127 (Glyburide for Injection), is hypothesized to reduce the formation of brain edema in patients after large anterior circulation infarction .
  • Methods of Application: The drug is administered to patients at high risk for the development of malignant cerebral edema .
  • Results or Outcomes: The outcomes of this application are currently being evaluated in clinical trials .

7. Treatment of Gestational Diabetes

  • Summary of Application: Glyburide is used in the treatment of gestational diabetes, a condition characterized by high blood sugar levels that is first recognized during pregnancy .
  • Methods of Application: The drug is administered orally to pregnant women to control high blood sugar levels .
  • Results or Outcomes: Regular administration of Glyburide helps in maintaining blood glucose levels in pregnant women, thereby reducing the risk of complications during pregnancy and delivery .

8. Treatment of Polycystic Ovary Syndrome (PCOS)

  • Summary of Application: Glyburide is used in the treatment of PCOS, a hormonal disorder common among women of reproductive age .
  • Methods of Application: The drug is administered orally to women suffering from PCOS to control high blood sugar levels and to treat insulin resistance, a common condition in PCOS .
  • Results or Outcomes: Regular administration of Glyburide helps in reducing insulin resistance, thereby improving the hormonal imbalance and symptoms of PCOS .

9. Treatment of Hyperinsulinism

  • Summary of Application: Glyburide is used in the treatment of hyperinsulinism, a condition characterized by the excess production of insulin by the pancreas .
  • Methods of Application: The drug is administered orally to patients to control high insulin levels .
  • Results or Outcomes: Regular administration of Glyburide helps in maintaining insulin levels, thereby reducing the risk of hypoglycemia, a common complication of hyperinsulinism .

Safety And Hazards

You should not use glyburide if you are being treated with bosentan (Tracleer), or if you have diabetic ketoacidosis. Before taking glyburide, tell your doctor if you are allergic to sulfa drugs, if you have been using insulin or chlorpropamide (Diabinese), or if you have hemolytic anemia (a lack of red blood cells), an enzyme deficiency (G6PD), a nerve disorder, liver disease, or kidney disease .

Future Directions

Efficient ternary solid dispersions of glyburide were successfully prepared by F and SE methods. Solid dispersions prepared by SE, in addition to increasing the dissolution properties and the possibility of improving the bioavailability of the drug, showed acceptable long-term physical stability with remarkably improved flowability and compressibility features .

properties

IUPAC Name

5-chloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O5S/c1-32-21-12-9-17(24)15-20(21)22(28)25-14-13-16-7-10-19(11-8-16)33(30,31)27-23(29)26-18-5-3-2-4-6-18/h7-12,15,18H,2-6,13-14H2,1H3,(H,25,28)(H2,26,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNLBTZKUZBEKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0037237
Record name Glybenclamide
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Molecular Weight

494.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Glyburide
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Solubility

2.06e-03 g/L
Record name Glyburide
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Mechanism of Action

Glyburide belongs to a class of drugs known as sulfonylureas. These drugs act by closing ATP-sensitive potassium channels on pancreatic beta cells. The ATP-sensitive potassium channels on beta cells are known as sulfonylurea receptor 1 (SUR1). Under low glucose concentrations, SUR1 remains open, allowing for potassium ion efflux to create a -70mV membrane potential. Normally SUR1 closes in response to high glucose concentrations, the membrane potential of the cells becomes less negative, the cell depolarizes, voltage gated calcium channels open, calcium ions enter the cell, and the increased intracellular calcium concentration stimulates the release of insulin containing granules. Glyburide bypasses this process by forcing SUR1 closed and stimulating increased insulin secretion.
Record name Glyburide
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Product Name

Glyburide

CAS RN

10238-21-8
Record name Glibenclamide
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Record name GLYBURIDE
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Melting Point

169 - 170 °C
Record name Glyburide
Source DrugBank
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Record name Glyburide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015151
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40,600
Citations
…, Glyburide/Metformin Initial Therapy Study … - Diabetes, Obesity …, 2002 - Wiley Online Library
… with glyburide/metformin tablets is superior to monotherapy with each component agent. … placebo, glyburide 2.5 mg, metformin 500 mg, glyburide/metformin 1.25/250 mg, or glyburide/…
Number of citations: 195 dom-pubs.onlinelibrary.wiley.com
AS Gangji, T Cukierman, HC Gerstein… - Diabetes …, 2007 - Am Diabetes Assoc
… compared glyburide with insulin. Because of the unique pharmacokinetic and pharmacodynamic properties of glyburide, we prespecified a subgroup analysis comparing glyburide with …
Number of citations: 455 diabetesjournals.org
L Blonde, J Wogen, C Kreilick… - Diabetes, Obesity and …, 2003 - Wiley Online Library
… glyburide/metformin tablets and 471 taking glyburide co‐administered with metformin. Glyburide… were smaller for both glyburide/metformin tablets and glyburide co‐administered with …
Number of citations: 115 dom-pubs.onlinelibrary.wiley.com
L Blonde, J Rosenstock, AD Mooradian… - Diabetes, Obesity …, 2002 - Wiley Online Library
… HbA 1c by 1.7% more than did glyburide alone (p < 0.001), and … lower in both glyburide/metformin groups than in the glyburide (−2.8 … of hypoglycaemia while taking glyburide/metformin. …
Number of citations: 100 dom-pubs.onlinelibrary.wiley.com
GCKW Koh, RR Maude, MF Schreiber… - Clinical Infectious …, 2011 - academic.oup.com
… but that this survival advantage was confined to those patients taking glyburide prior to the onset of infection. We hypothesized that glyburide was modulating the immune response to B. …
Number of citations: 124 academic.oup.com
CJ Kremer, P Duff - American journal of obstetrics and gynecology, 2004 - Elsevier
… This study was undertaken to evaluate the effectiveness of glyburide in patients with … control with glyburide. Secondary endpoints included the range in dose of glyburide, frequency of …
Number of citations: 157 www.sciencedirect.com
AJ Garber, DS Donovan Jr, P Dandona… - The Journal of …, 2003 - academic.oup.com
… /metformin tablets provided glycemic control superior to that of glyburide 1 or metformin … therapy with glyburide/metformin tablets compared with traditional glyburide or metformin …
Number of citations: 158 academic.oup.com
T Marbury, WC Huang, P Strange, H Lebovitz - Diabetes research and …, 1999 - Elsevier
… Glyburide patients received a starting dose of 2.5 mg before breakfast and placebo before lunch and dinner. Glyburide … safer than that provided by glyburide. The glucose-lowering effect …
Number of citations: 248 www.sciencedirect.com
T Rydberg, A Jönsson, M Røder, A Melander - Diabetes care, 1994 - Am Diabetes Assoc
OBJECTIVE To assess the hypoglycemie effect and the insulin-releasing effect of the main glyburide (glibenclamide) metabolites 4-trans-hydroxy-glibenclamide (Ml) and 3-cis-hydroxy-…
Number of citations: 156 diabetesjournals.org
SE Kahn, SM Haffner, MA Heise… - … England Journal of …, 2006 - Mass Medical Soc
… We evaluated rosiglitazone, metformin, and glyburide as initial treatment for recently … , as compared with metformin or glyburide. Prespecified secondary outcomes were levels of fasting …
Number of citations: 002 www.nejm.org

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